

"spectroscopic comparison of synthetic vs. commercially available 1-Butyl-decahydronaphthalene"

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Compound of Interest

Compound Name: **1-Butyl-decahydronaphthalene**

Cat. No.: **B1267208**

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Spectroscopic Comparison: Synthetic vs. Commercially Available 1-Butyl-decahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetically derived and commercially available **1-Butyl-decahydronaphthalene**, focusing on their spectroscopic characterization. The information herein is intended to assist researchers in verifying the identity and purity of this compound, whether it is produced in-house or procured from a commercial supplier.

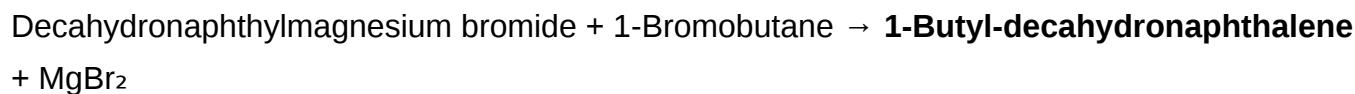
Introduction

1-Butyl-decahydronaphthalene is a saturated bicyclic hydrocarbon with the chemical formula C₁₄H₂₆.^[1] Its structure consists of a decahydronaphthalene (decalin) core with a butyl group substituent. The decalin ring system can exist as cis and trans isomers, which can lead to a mixture of stereoisomers for **1-Butyl-decahydronaphthalene**. This guide outlines a plausible synthetic route and presents the expected spectroscopic data that can be used to characterize and compare synthetic batches with commercially available samples.

Synthesis of 1-Butyl-decahydronaphthalene

A common and effective method for the synthesis of **1-Butyl-decahydronaphthalene** is the Grignard reaction. This involves the reaction of a suitable brominated or chlorinated decahydronaphthalene with magnesium to form a Grignard reagent, which is then reacted with a butyl halide. Alternatively, a butyl Grignard reagent can be reacted with a halogenated decahydronaphthalene.

Reaction Scheme:



Data Presentation: Spectroscopic Comparison

The following table summarizes the expected quantitative data from key spectroscopic techniques for **1-Butyl-decahydronaphthalene**. These values are predicted based on the known spectral data of decahydronaphthalene and the typical influence of an alkyl substituent. Actual values for commercial products may vary slightly based on the isomeric ratio and purity.

Spectroscopic Technique	Parameter	Predicted Value for Synthetic 1-Butyl-decahydronaphthalene	Expected Range for Commercial 1-Butyl-decahydronaphthalene
¹ H NMR	Chemical Shift (δ)	~ 0.8-1.0 ppm (t, 3H, -CH ₃) ~ 1.1-1.9 ppm (m, 2H, decalin and butyl CH ₂ , CH)	~ 0.8-1.0 ppm
¹³ C NMR	Chemical Shift (δ)	~ 14 ppm (-CH ₃) ~ 23-45 ppm (decalin and butyl CH ₂) ~ 40-55 ppm (decalin CH)	~ 14 ppm
IR Spectroscopy	Wavenumber (cm ⁻¹)	~ 2850-2960 cm ⁻¹ (C-H stretch, alkane) ~ 1450-1470 cm ⁻¹ (C-H bend, alkane) ~ 1375-1385 cm ⁻¹ (C-H bend, -CH ₃)	~ 2850-2960 cm ⁻¹
Mass Spectrometry	Molecular Ion (m/z)	194.36 (M ⁺)	194
Fragmentation		137 ([M-C ₄ H ₉] ⁺), 57 ([C ₄ H ₉] ⁺)	137, 57

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 1-Butyl-decahydronaphthalene via Grignard Reaction

- Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the formation of the Grignard reagent.
- Reaction with 1-Bromodecahydronaphthalene: Cool the Grignard reagent to 0 °C. Add a solution of 1-bromodecahydronaphthalene in anhydrous diethyl ether dropwise from the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure **1-Butyl-decahydronaphthalene**.

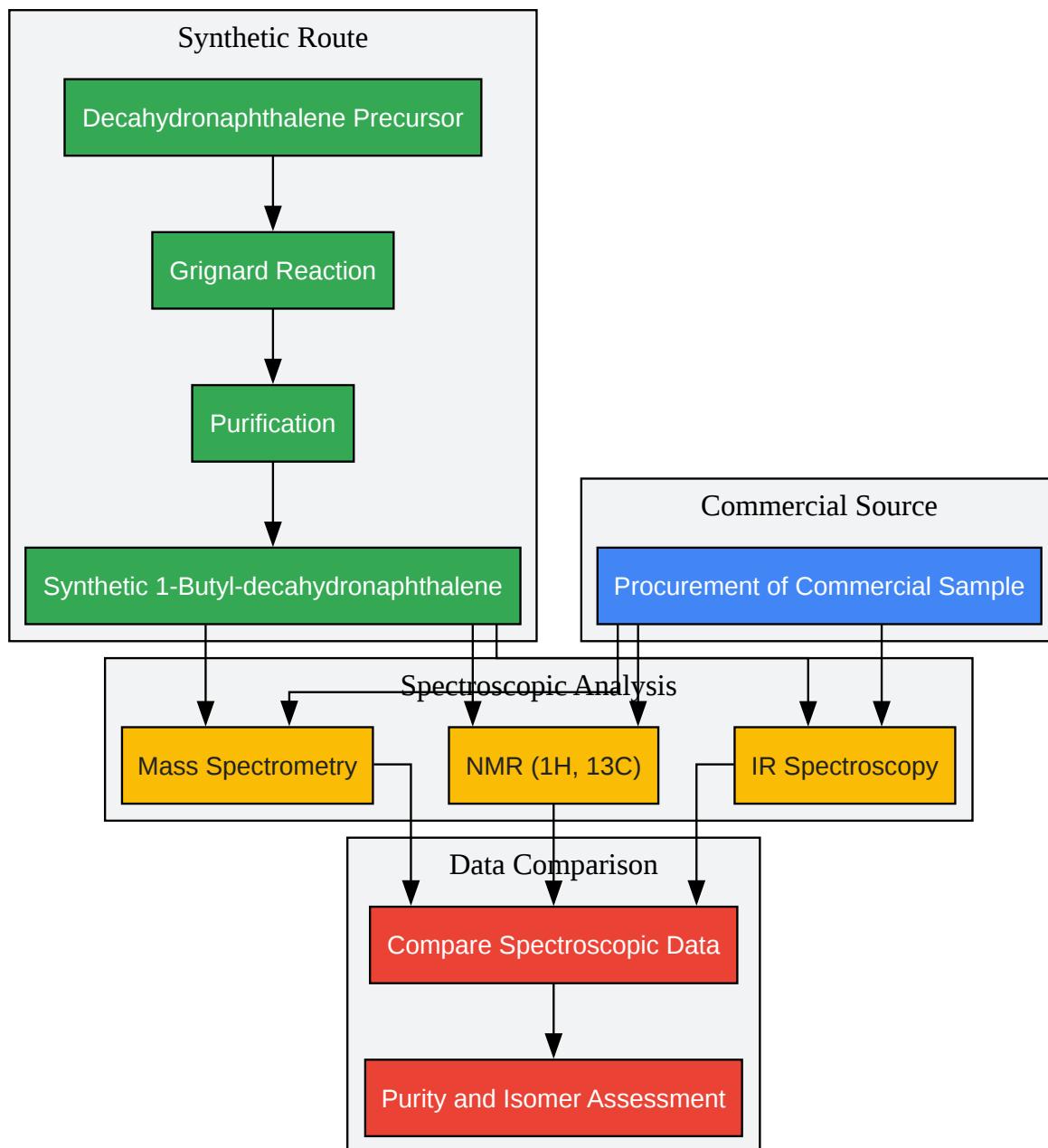
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl_3).
 - ^1H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Record the spectrum from 0 to 10 ppm.
 - ^{13}C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Record the spectrum from 0 to 200 ppm.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

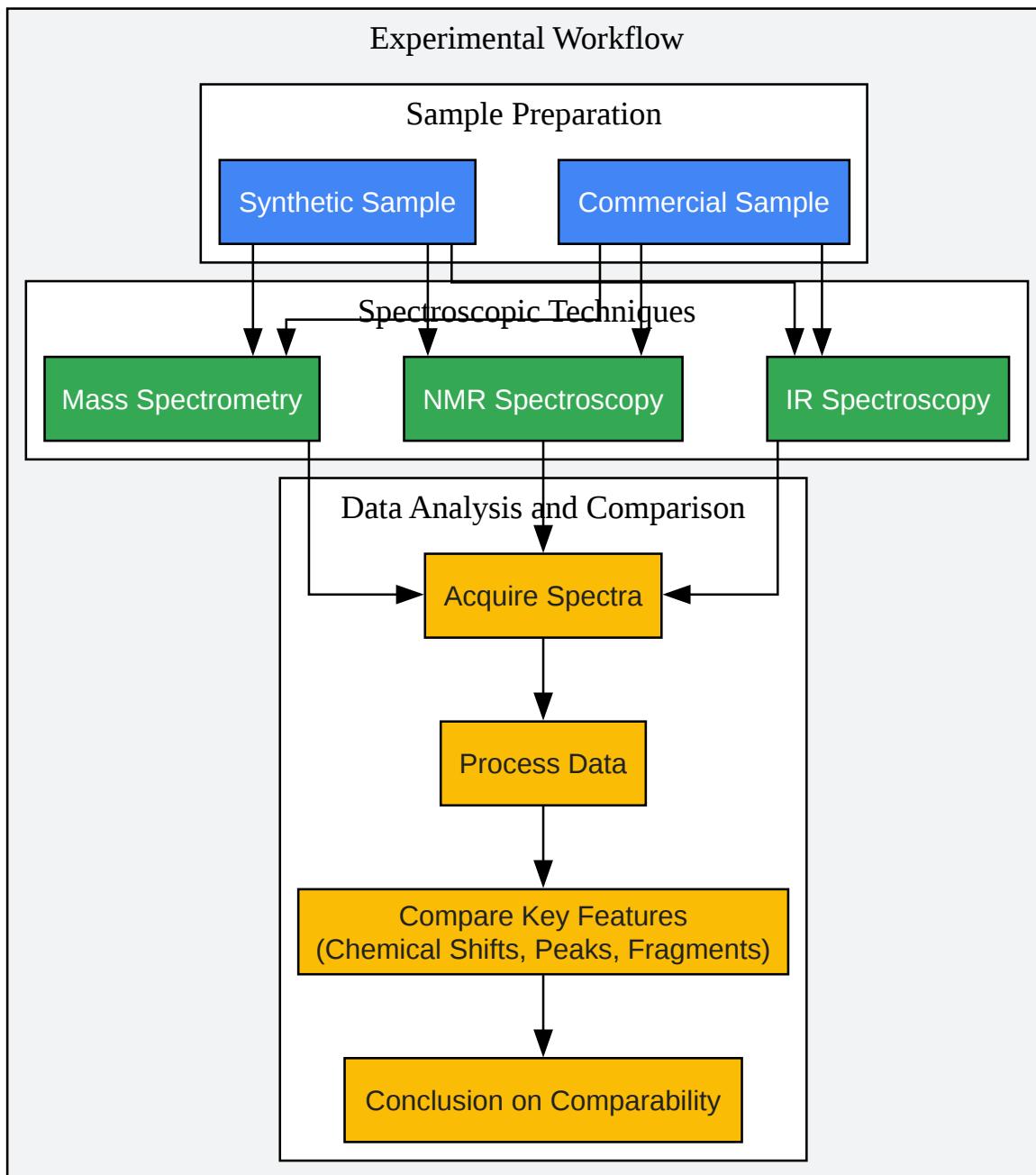
- Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm^{-1} .
- Mass Spectrometry (MS):
 - Technique: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.
 - GC Conditions: Use a non-polar capillary column (e.g., DB-5). Set the injector temperature to 250 °C and the oven temperature program to ramp from 50 °C to 250 °C at a rate of 10 °C/min.
 - MS Conditions: Use electron ionization (EI) at 70 eV. Scan the mass-to-charge ratio (m/z) from 40 to 400.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparison of synthetic and commercially available **1-Butyl-decahydronaphthalene**.

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Caption: Workflow for spectroscopic comparison.



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Caption: Experimental analysis flowchart.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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